(1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene
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Overview
Description
(1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene.
Scientific Research Applications
Chemical Resolution and Racemization
The compound (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene, along with its variants, has been a subject of study in chemical resolution and racemization processes. Research by Boyd et al. (1977) demonstrated the separability of enantiomers of related compounds and provided insights into the spontaneous racemization of these compounds. This study is pivotal in understanding the configurational instability in such compounds, relevant for various chemical syntheses and applications.
Synthesis and Metabolism Analysis
Another significant application lies in the synthesis and metabolism analysis of similar compounds. Boyd et al. (1987) explored the synthesis of triphenylene 1,2-oxide from racemic and optically pure precursors. This research is crucial in understanding the liver microsomal metabolism of these compounds, highlighting their potential applications in pharmacological and toxicological studies.
Stereoselective Metabolism
The stereoselective metabolism of related compounds has also been a subject of interest. In a study by Vyas et al. (1982), the metabolism of enantiomerically pure isomers to diastereomerically related bay-region diol epoxides was analyzed. This study sheds light on the differential metabolic pathways based on stereoselectivity, which is essential for understanding the behavior of these compounds in biological systems.
Enantioselectivity in Biochemical Reactions
Enantioselectivity in biochemical reactions involving similar epoxides has been studied, as demonstrated in research by Watabe et al. (1985). This research investigates the differential rates of enzymatic reactions based on enantiomers, providing insights into the biochemical processing of these compounds in living organisms.
Biotransformation by Microorganisms
The compound and its related epoxides have applications in biotransformation studies. Owens et al. (2009) explored the ability of microorganisms to produce highly enantio-enriched epoxyalkanes, indicating potential applications in the synthesis of biologically active chemicals through biological means.
Flame Retardancy in Polymers
In the field of material science, studies such as the one by Wang et al. (2010) have utilized related epoxide structures to enhance flame retardancy in epoxy resin composites. This application is vital in developing safer and more durable materials for various industrial applications.
Properties
Molecular Formula |
C14H10O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1aR,9aS)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m0/s1 |
InChI Key |
ALTXUIJFJAHUPS-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]4[C@@H]3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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